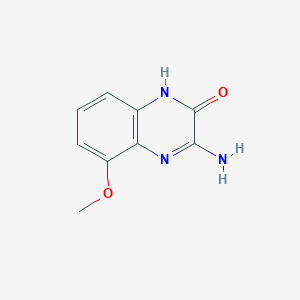

3-amino-5-methoxyquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-5-methoxyquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H9N3O2

- Molecular Weight : 191.19 g/mol

- IUPAC Name : 3-amino-5-methoxyquinoxalin-2(1H)-one

The compound features a quinoxaline structure, which is recognized for its ability to interact with various biological targets. The methoxy group at position 5 and the amino group at position 3 contribute to its unique properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with critical cellular processes. For instance, it has been reported to inhibit thymidylate synthase, an enzyme essential for DNA synthesis in cancer cells, thereby preventing their proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It acts as a ligand for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have protective roles against neurodegeneration. Compounds derived from quinoxaline structures have shown promise in treating conditions like Alzheimer's disease by modulating these receptors .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell function makes it a candidate for developing new antibiotics, particularly against resistant strains .

Anti-inflammatory Potential

The compound is being explored for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making it a potential therapeutic agent in conditions like rheumatoid arthritis .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Análisis De Reacciones Químicas

Schiff Base Formation

The C3-amino group undergoes condensation with aldehydes or ketones to form Schiff bases. For example:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux yields 3-((arylidene)amino)-5-methoxyquinoxalin-2(1H)-ones .

-

IR spectroscopy confirms imine bond formation (ν ≈ 1610–1574 cm⁻¹), while ¹H-NMR shows a characteristic azomethine proton signal at δ 8.73–8.40 ppm .

Example Reaction:

This compound+RCHOEtOH, Δ3-(RCH=N)-5-methoxyquinoxalin-2(1H)-one+H2O

Radical-Mediated C–H Functionalization

The compound participates in three-component reactions via radical pathways:

-

Alkylation: With unactivated alkenes (e.g., styrene) and CF₃SO₂Na/K₂S₂O₄, it forms 3-(CF₃-alkyl)-5-methoxyquinoxalin-2(1H)-ones via a CF₃ radical intermediate .

-

Mechanism:

Electrophilic Substitution

The methoxy group at C5 directs electrophiles to the para position (C6):

-

Nitration: HNO₃/H₂SO₄ introduces a nitro group at C6, forming 3-amino-5-methoxy-6-nitroquinoxalin-2(1H)-one .

-

Halogenation: NBS or Cl₂/FeCl₃ selectively brominates/chlorinates C6 .

Regioselectivity: Confirmed via ¹H-NMR coupling patterns (e.g., singlet for C6-H in nitrated product) .

Thiation Reactions

The lactam carbonyl (C2) is converted to a thione using Lawesson’s reagent:

-

Conditions: Lawesson’s reagent (1.5 eq), toluene, reflux, 6 h .

-

Product: 3-Amino-5-methoxyquinoxaline-2(1H)-thione (yield: 75–88%) .

Biological Activity Correlation

Derivatives exhibit nota

Propiedades

IUPAC Name |

3-amino-5-methoxy-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)12-8(10)9(13)11-5/h2-4H,1H3,(H2,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGOSBITZLKULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587795 |

Source

|

| Record name | 3-Amino-5-methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659729-79-0 |

Source

|

| Record name | 3-Amino-5-methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.